molecular formula C13H14ClFO3 B3023925 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid CAS No. 951889-47-7

7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid

Cat. No.: B3023925
CAS No.: 951889-47-7
M. Wt: 272.7 g/mol
InChI Key: LSEMNWKDHWBIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituted phenyl ring attached to a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid typically involves the reaction of 2-chloro-4-fluorophenylboronic acid with heptanoic acid derivatives under specific conditions. One common method involves the use of palladium-catalyzed Suzuki-Miyaura coupling reactions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid is unique due to its specific heptanoic acid chain, which imparts distinct chemical properties and potential applications. The combination of the chloro and fluoro substituents with the heptanoic acid chain makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

7-(2-chloro-4-fluorophenyl)-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c14-11-8-9(15)6-7-10(11)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEMNWKDHWBIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258752
Record name 2-Chloro-4-fluoro-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-47-7
Record name 2-Chloro-4-fluoro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid
Reactant of Route 2
Reactant of Route 2
7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid
Reactant of Route 3
Reactant of Route 3
7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid
Reactant of Route 4
Reactant of Route 4
7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid
Reactant of Route 5
Reactant of Route 5
7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid
Reactant of Route 6
Reactant of Route 6
7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.